5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt
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Overview
Description
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is a biochemical compound with the molecular formula C19H21NO6S2 and a molecular weight of 423.50 . It is a metabolite of (S)-duloxetine, which is commonly used in the treatment of major depressive disorder and generalized anxiety disorder . This compound is primarily used in proteomics research .
Preparation Methods
The synthesis of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt involves multiple steps. The initial step includes the formation of (S)-duloxetine, which is then hydroxylated to form 5-hydroxy and 6-hydroxy intermediates. These intermediates are further methoxylated to produce 5-Hydroxy-6-methoxy Duloxetine . The final step involves the sulfonation of the hydroxylated compound to form the sulfate sodium salt .
Industrial production methods typically involve the use of cytochrome P450 (CYP) isoforms, specifically CYP1A2 and CYP2D6, to catalyze the hydroxylation reactions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt involves its interaction with serotonin, norepinephrine, and dopamine transporters. It binds to these transporters with varying affinities, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This action is similar to that of its parent compound, (S)-duloxetine, which is known for its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt can be compared with other similar compounds such as:
5-Hydroxy Duloxetine: This compound is an intermediate in the synthesis of 5-Hydroxy-6-methoxy Duloxetine and shares similar pharmacological properties.
6-Hydroxy Duloxetine: Another intermediate in the synthesis process, it also exhibits similar biological activities.
Catechol Duloxetine: This compound is formed from the hydroxylation of duloxetine and serves as a precursor to 5-Hydroxy-6-methoxy Duloxetine.
The uniqueness of this compound lies in its specific methoxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C19H20NNaO6S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
sodium;[2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate |
InChI |
InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
ZYSPQRLLQVFKDB-UHFFFAOYSA-M |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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